molecular formula C22H21N5O4S2 B2827554 ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 847402-08-8

ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2827554
CAS No.: 847402-08-8
M. Wt: 483.56
InChI Key: NECQHVSEAOAGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C22H21N5O4S2 and its molecular weight is 483.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have been focusing on the synthesis of thiazole and triazole derivatives due to their significant antimicrobial activities. Wardkhan et al. (2008) described methods for synthesizing thiazoles and their fused derivatives, emphasizing their potential against various bacterial and fungal strains (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008). Similarly, Parameshwarappa et al. (2009) synthesized thiazole-substituted coumarins showing promising antibacterial and antifungal activities (G. Parameshwarappa, J. Lingamani, S. Patil, N. Goudgaon, 2009).

Protective Effects and Oxidative Stress Mitigation

Compounds related to ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate have been evaluated for their protective effects against oxidative stress. Aktay et al. (2005) explored thiazolo[3,2-b]-1,2,4-triazoles for their efficacy in mitigating ethanol-induced oxidative stress in mouse brain and liver, highlighting the organ-selective nature of these compounds (G. Aktay, B. Tozkoparan, M. Ertan, 2005).

Synthesis for Drug Discovery

The synthesis of new thiazoles, pyrazolo[1,5-a]pyrimidines, and their derivatives containing antipyrine moieties has been a subject of interest for drug discovery. Abdelhamid and Afifi (2010) synthesized a range of compounds to explore their potential pharmaceutical applications, particularly focusing on their structural and chemical properties (A. Abdelhamid, M. A. M. Afifi, 2010).

Molecular Docking and Glucosidase Inhibition

Studies have also been conducted on the molecular docking and glucosidase inhibition capabilities of novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates. Babar et al. (2017) synthesized a series of these compounds, revealing significant inhibition towards α-glucosidase, which could be beneficial in managing diabetes (Ayesha Babar, M. Yar, H. Tarazi, Vera C. M. Duarte, M. Alshammari, M. A. Gilani, H. Iqbal, Munawwar Ali Munawwar, M. Alves, AtherFarooq Khan, 2017).

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-2-31-20(29)12-23-19(28)14-32-21-25-24-18(27(21)15-8-4-3-5-9-15)13-26-16-10-6-7-11-17(16)33-22(26)30/h3-11H,2,12-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECQHVSEAOAGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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